Ropanicant
Description
Properties
CAS No. |
2414674-70-5 |
|---|---|
Molecular Formula |
C11H13ClN2O |
Molecular Weight |
224.68 g/mol |
IUPAC Name |
(1R,3S,5R)-3-[(6-chloro-3-pyridinyl)oxymethyl]-2-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C11H13ClN2O/c12-11-2-1-9(5-13-11)15-6-8-3-7-4-10(7)14-8/h1-2,5,7-8,10,14H,3-4,6H2/t7-,8-,10+/m0/s1 |
InChI Key |
PYSCVJMLJRHJGJ-OYNCUSHFSA-N |
Isomeric SMILES |
C1[C@H]2C[C@H]2N[C@@H]1COC3=CN=C(C=C3)Cl |
Canonical SMILES |
C1C2CC2NC1COC3=CN=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ropanicant involves the reaction of 6-chloropyridine-3-ylmethanol with 2-azabicyclo(3.1.0)hexane under specific conditions to form the desired compound. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The product is then purified through crystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time. The final product is subjected to rigorous quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
Ropanicant undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of reduced amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Ropanicant has a wide range of scientific research applications:
Chemistry: Used as a model compound to study nicotinic acetylcholine receptor antagonists.
Biology: Investigated for its effects on neurotransmitter systems and receptor binding.
Medicine: Potential therapeutic agent for depressive disorders, showing antidepressant-like properties in preclinical studies.
Industry: Used in the development of new pharmaceuticals targeting nicotinic acetylcholine receptors
Mechanism of Action
Ropanicant exerts its effects by binding to the alpha4 beta2 nicotinic acetylcholine receptor, thereby inhibiting its activity. This leads to an increase in serotonin and brain-derived neurotrophic factor levels, which are associated with antidepressant effects. The compound also reduces the activity of ionized calcium-binding adaptor molecule 1, contributing to its therapeutic potential .
Comparison with Similar Compounds
Ropanicant’s unique profile is best contextualized against other α4β2 nAChR antagonists and established antidepressants:
Mechanistic and Pharmacological Comparisons
Key Insights :
- Selectivity : this compound’s α4β2 selectivity minimizes off-target effects (e.g., cognitive impairment from mecamylamine) .
- Speed of Action : Unlike SSRIs (e.g., escitalopram), this compound shows preclinical efficacy within 1 week, comparable to scopolamine’s rapid onset .
Clinical and Developmental Advantages
- vs. TC-5214 : Despite shared α4β2 targeting, this compound’s superior selectivity and tolerability profile have sustained its clinical development, whereas TC-5214 was discontinued after Phase III failures .
- vs. Scopolamine : While both show rapid effects, scopolamine’s muscarinic antagonism limits its use due to anticholinergic side effects (e.g., drowsiness, dry mouth), whereas this compound’s nAChR modulation avoids these issues .
- vs.
Neurochemical Differentiation
This multimodal activity may underlie its efficacy in treatment-resistant depression.
Biological Activity
Ropanicant (SUVN-911) is a novel compound being developed primarily for the treatment of Major Depressive Disorder (MDD). It functions as a selective antagonist of the α4β2 nicotinic acetylcholine receptor (nAChR), which is implicated in various neurobiological mechanisms associated with mood regulation and cognitive function. This article explores the biological activity of this compound, detailing its pharmacological effects, mechanisms of action, and clinical findings.
Pharmacological Profile
Chemical Structure and Mechanism of Action
this compound is chemically characterized as 3-(6-Chloropyridine-3-yloxymethyl)-2-azabicyclo(3.1.0)hexane hydrochloride. Its primary mechanism involves antagonism of the α4β2 nAChR, which plays a significant role in modulating neurotransmitter release, particularly serotonin and dopamine, both crucial for mood regulation.
Pharmacodynamics
Research indicates that this compound enhances serotonergic signaling and increases levels of brain-derived neurotrophic factor (BDNF), a protein linked to neuroplasticity and mood stabilization. A study demonstrated that oral administration of this compound resulted in significant increases in serotonin levels while reducing the activity of ionized calcium-binding adaptor molecule 1 (Iba1), a marker associated with neuroinflammation .
Preclinical Studies
Antidepressant-like Effects
In preclinical models, this compound exhibited notable antidepressant-like properties. It was evaluated using several behavioral tests:
- Forced Swimming Test (FST) : this compound demonstrated reduced immobility time, indicating antidepressant effects.
- Differential Reinforcement of Low Rate (DRL-72 s) : Results showed enhanced performance, suggesting improved cognitive function.
- Sucrose Preference Test : A significant reduction in anhedonia was observed, indicating its potential to alleviate depressive symptoms .
The onset of these effects was rapid, typically within one week of administration, without causing cognitive dulling or sexual dysfunction—common side effects associated with traditional antidepressants .
Clinical Trials
Phase I Trials
Initial clinical trials have confirmed this compound's safety and tolerability in healthy subjects. The first phase involved single ascending doses ranging from 0.5 mg to 60 mg and multiple doses up to 45 mg. Adverse events were minimal, with headache and nausea being the most common complaints. Notably, pharmacokinetic evaluations showed that exposure to this compound increased proportionally with dosage .
Phase II Trials
Currently, this compound is undergoing Phase II clinical trials focused on moderate to severe MDD. The trial design includes multiple centers across the U.S., evaluating safety and efficacy using the Montgomery-Asberg Depression Rating Scale (MADRS) as a primary endpoint. Results are anticipated by late 2024 .
Data Summary
| Parameter | Findings |
|---|---|
| Mechanism | α4β2 nAChR antagonist |
| Key Effects | Increased serotonin & BDNF; reduced Iba1 activity |
| Preclinical Tests | Antidepressant-like effects in FST & DRL tests |
| Phase I Safety | Well tolerated; common AEs: headache, nausea |
| Phase II Focus | Efficacy in moderate to severe MDD |
Q & A
Basic Research Questions
Q. What preclinical evidence supports Ropanicant’s mechanism of action as an α4β2 nAChR antagonist, and how should researchers validate these findings in new experimental models?
- Methodological Answer : Preclinical studies (e.g., rodent models) demonstrate this compound’s selective antagonism of α4β2 nAChR receptors via competitive binding assays and behavioral tests (e.g., forced swim test for antidepressant-like effects). To validate, researchers should:
- Replicate receptor selectivity assays using radioligand displacement techniques (e.g., IC₅₀ comparisons with other nAChR subtypes).
- Use dose-response curves in animal models to confirm efficacy thresholds (e.g., 10–30 mg/kg doses showing corticosterone/norepinephrine elevation ).
- Include positive controls (e.g., established antidepressants) and negative controls (e.g., saline/vehicle) to isolate this compound-specific effects.
Q. How should researchers design initial safety and toxicity studies for this compound to align with regulatory standards?
- Methodological Answer : Follow OECD guidelines for acute/subchronic toxicity testing:
- Conduct mutagenicity assays (e.g., Ames test) and chromosomal aberration studies to confirm genotoxicity profiles .
- Monitor organ-specific toxicity in rodents via histopathology and serum biomarkers (e.g., liver enzymes, creatinine).
- Use pharmacokinetic (PK) data (e.g., half-life, Cₘₐₓ) from single-dose studies (e.g., 60 mg in humans) to model safe dosing ranges for chronic studies .
Advanced Research Questions
Q. How can conflicting data on this compound’s therapeutic efficacy in animal models vs. early human trials be systematically analyzed?
- Methodological Answer : Apply contradiction analysis frameworks:
- Compare interspecies metabolic differences (e.g., cytochrome P450 enzyme activity) that may alter drug bioavailability .
- Use PK/PD modeling to reconcile discrepancies between animal efficacy (e.g., sustained neurotransmitter elevation) and human outcomes (e.g., short half-life requiring BID dosing) .
- Evaluate confounding variables in human trials (e.g., patient heterogeneity, placebo effects) using stratified subgroup analysis .
Q. What experimental design principles are critical for optimizing this compound’s clinical trial protocols (e.g., dose escalation, outcome measures)?
- Methodological Answer : Implement PICOT framework for trial design:
- Population : Adults with moderate-to-severe depression (HAM-D ≥ 20) .
- Intervention : Test BID dosing (30–45 mg) to address short half-life (~4–6 hours) .
- Comparison : Active comparator (e.g., SSRIs) or placebo.
- Outcome : Primary (safety: adverse events, suicidality via C-SSRS) and secondary (efficacy: HAM-D reduction ≥50%) endpoints .
- Time : 2-week treatment phase with longitudinal PK sampling .
Q. How can researchers ensure reproducibility in this compound’s neurochemical assays (e.g., corticosterone levels) across laboratories?
- Methodological Answer : Standardize protocols per analytical chemistry guidelines:
- Use validated LC-MS/MS methods for neurotransmitter quantification, with inter-lab calibration checks .
- Report detailed metadata (e.g., sample storage conditions, extraction efficiency) in supplementary materials .
- Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
Data Analysis & Interpretation
Q. What statistical approaches are recommended for handling small-sample datasets in early-phase this compound trials?
- Methodological Answer :
- Use Bayesian statistics to incorporate preclinical priors (e.g., animal efficacy data) into human trial analysis .
- Apply non-parametric tests (e.g., Wilcoxon signed-rank) for skewed distributions in safety/outcome data .
- Report effect sizes with 95% confidence intervals to avoid overinterpretation of underpowered results .
Q. How should researchers address potential bias in open-label this compound studies?
- Methodological Answer :
- Implement blinding for outcome assessors and data analysts .
- Use objective biomarkers (e.g., serum BDNF levels) alongside subjective scales (e.g., HAM-D) .
- Conduct sensitivity analyses to quantify bias impact (e.g., E-value for unmeasured confounding) .
Ethical & Reporting Standards
Q. What ethical considerations are unique to this compound trials involving suicidal ideation assessment?
- Methodological Answer :
- Train clinicians on Columbia Suicide Severity Rating Scale (C-SSRS) administration to ensure consistency .
- Establish real-time monitoring protocols for high-risk participants (e.g., emergency unblinding criteria) .
- Report adverse events per CONSORT guidelines, including severity and causality .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
